![molecular formula C16H17Cl2NO2 B275830 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol](/img/structure/B275830.png)
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol, also known as BDBE, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. BDBE is a member of the family of benzylamines and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various applications.
Wirkmechanismus
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol exerts its effects by interacting with various molecular targets in the body, including receptors, enzymes, and ion channels. It has been shown to bind to the serotonin transporter and inhibit its activity, leading to an increase in the levels of serotonin in the brain. 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol also interacts with various enzymes involved in the synthesis and metabolism of neurotransmitters, leading to changes in their levels in the brain.
Biochemical and Physiological Effects:
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol has been shown to have various biochemical and physiological effects in the body, including changes in the levels of neurotransmitters, oxidative stress, and inflammation. It has also been shown to have an impact on various physiological processes such as cell growth and proliferation, apoptosis, and cell migration.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol has several advantages that make it a useful compound for scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol has been shown to have a wide range of effects on various molecular targets, making it a versatile compound for studying various biological processes.
However, 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol also has some limitations that should be considered when using it in experiments. It has been shown to have some toxicity in certain cell types, and its effects may be influenced by factors such as the concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for research on 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol. One potential area of study is the development of 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol on various biological processes. Finally, the development of new synthesis methods and purification techniques for 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol could lead to improved yields and purity, making it a more useful compound for scientific research.
Synthesemethoden
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol can be synthesized using a multi-step process that involves the reaction of 4-(benzyloxy)-3,5-dichlorobenzaldehyde with 2-aminoethanol in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol has been extensively studied for its potential use in the development of drugs that target various diseases such as cancer, Alzheimer's disease, and depression. It has been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol has been shown to have antidepressant effects by increasing the levels of serotonin and dopamine in the brain.
Eigenschaften
Molekularformel |
C16H17Cl2NO2 |
---|---|
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
2-[(3,5-dichloro-4-phenylmethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C16H17Cl2NO2/c17-14-8-13(10-19-6-7-20)9-15(18)16(14)21-11-12-4-2-1-3-5-12/h1-5,8-9,19-20H,6-7,10-11H2 |
InChI-Schlüssel |
QCJZPOCDEGWBDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNCCO)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.